molecular formula C11H16N4O2 B14865726 1-(2-(Dimethylamino)-2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

1-(2-(Dimethylamino)-2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B14865726
M. Wt: 236.27 g/mol
InChI Key: QGWRRMDKYMVTIR-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)-2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a complex organic compound with a unique structure that includes a dimethylamino group, a methylpropyl group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Dimethylamino)-2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multiple steps. One common method includes the reaction of dimethylamine with a suitable precursor, followed by cyclization and nitrile formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Dimethylamino)-2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(2-(Dimethylamino)-2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)-2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the tetrahydropyrimidine ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methylaminoquinolines: These compounds share the dimethylamino group and have similar reactivity.

    Dimethylaminopropylamine: Another compound with a dimethylamino group, used in different chemical contexts.

    Dimethylaminoethanol: Known for its use in pharmaceuticals and cosmetics.

Uniqueness

1-(2-(Dimethylamino)-2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H16N4O2

Molecular Weight

236.27 g/mol

IUPAC Name

1-[2-(dimethylamino)-2-methylpropyl]-2,4-dioxopyrimidine-5-carbonitrile

InChI

InChI=1S/C11H16N4O2/c1-11(2,14(3)4)7-15-6-8(5-12)9(16)13-10(15)17/h6H,7H2,1-4H3,(H,13,16,17)

InChI Key

QGWRRMDKYMVTIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C=C(C(=O)NC1=O)C#N)N(C)C

Origin of Product

United States

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